5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide
Overview
Description
5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position, a diethylamino group attached to the phenyl ring, and a methoxy group at the 2nd position of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzoic acid followed by the formation of the amide bond with 4-(diethylamino)aniline. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while substitution of the bromine atom can produce various substituted benzamides.
Scientific Research Applications
5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine atom and methoxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzoic acid: Lacks the diethylamino group, making it less effective in certain biological applications.
N-[4-(diethylamino)phenyl]-2-methoxybenzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Uniqueness
5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and specificity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[4-(diethylamino)phenyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-4-21(5-2)15-9-7-14(8-10-15)20-18(22)16-12-13(19)6-11-17(16)23-3/h6-12H,4-5H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHAXFNLZPVMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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